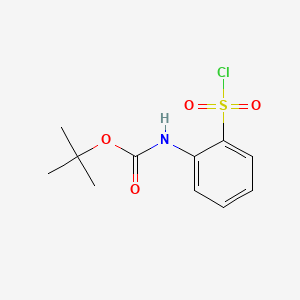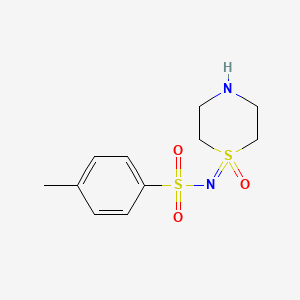
4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide, also known as MTB, is a chemical compound with the molecular formula C11H16N2O3S2 and a molecular weight of 288.4 g/mol. This compound has garnered interest in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiomorpholine-1,1-dioxide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
- [(1-oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrile
Uniqueness
4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide stands out due to its unique chemical structure, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C11H16N2O3S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methyl-N-(1-oxo-1,4-thiazinan-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S2/c1-10-2-4-11(5-3-10)18(15,16)13-17(14)8-6-12-7-9-17/h2-5,12H,6-9H2,1H3 |
InChI Key |
YVEPZVOOGBUACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


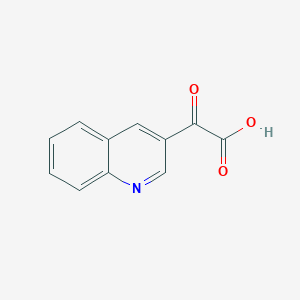

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)


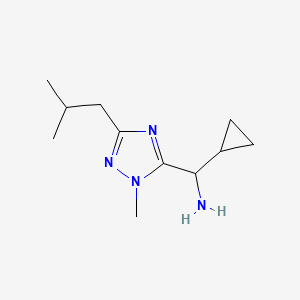
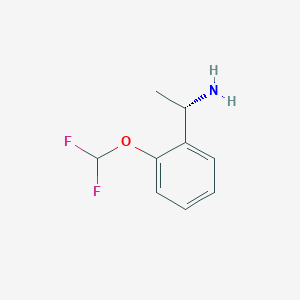
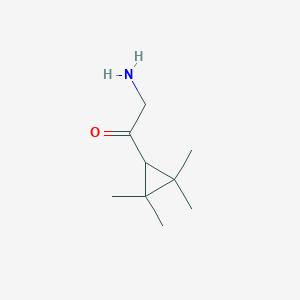
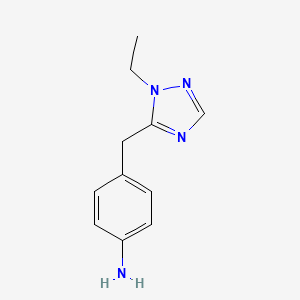

![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
